N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
説明
特性
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O/c1-29-15-17-30(18-16-29)25(22-11-13-24(27)14-12-22)19-28-26(31)23-9-7-21(8-10-23)20-5-3-2-4-6-20/h2-14,25H,15-19H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNQUAPIFCNNMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide, often referred to as compound 1, is a synthetic organic compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, including antimicrobial properties, cytotoxic effects against cancer cell lines, and its mechanism of action.
- Molecular Formula : C20H23F2N3O
- Molecular Weight : 359.41 g/mol
- CAS Number : 903251-88-7
1. Antimicrobial Activity
Recent studies have indicated that compound 1 exhibits significant antimicrobial properties. In vitro tests have shown that it has a minimum inhibitory concentration (MIC) against various pathogens. For instance, derivatives of similar structures have demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Staphylococcus epidermidis | 0.23 | 0.26 |
2. Cytotoxicity Against Cancer Cell Lines
Compound 1 has been evaluated for its cytotoxic effects on various human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The findings suggest that it induces apoptosis and causes cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HepG2 | 10 | G2/M phase arrest |
| HCT-116 | 12 | Topoisomerase II inhibition |
The biological activity of compound 1 is largely attributed to its interaction with topoisomerase II, an essential enzyme involved in DNA replication and repair. Studies have shown that it acts as a potent inhibitor of topoisomerase II, which is crucial for its anticancer effects . The compound's ability to intercalate with DNA has also been suggested as a mechanism for its cytotoxicity .
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various derivatives similar to compound 1, focusing on their antimicrobial properties. The study reported that compounds with modifications in the piperazine ring exhibited enhanced activity against resistant bacterial strains .
Evaluation in Cancer Models
In another research effort, the efficacy of compound 1 was tested in vivo using xenograft models of human tumors. The results indicated a significant reduction in tumor volume compared to controls, supporting the compound's potential as an anticancer agent .
科学的研究の応用
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 359.41 g/mol. It features a biphenyl structure, which is known to enhance the lipophilicity and biological activity of compounds. The presence of a fluorophenyl group and a piperazine moiety contributes to its pharmacological properties.
Anticancer Activity
Research indicates that compounds similar to N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide exhibit significant anticancer properties. For instance, Mannich bases derived from piperazine have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. Studies suggest that modifications to the piperazine ring can enhance potency, making derivatives of this compound potential candidates for further development in cancer therapy .
Neuropharmacological Effects
The piperazine component of the compound is associated with neuropharmacological activities. Compounds featuring piperazine rings have been studied for their effects on neurotransmitter systems, particularly in the treatment of anxiety and depression disorders. The incorporation of the fluorophenyl group may enhance central nervous system penetration and receptor affinity, suggesting potential use in neuropsychiatric conditions .
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, certain analogs showed IC50 values lower than 2 µg/mL against MCF-7 cells, indicating strong anticancer activity .
In Vivo Efficacy
Animal models have been utilized to evaluate the efficacy of related compounds in treating tumors. In these models, compounds similar to N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide exhibited significant tumor reduction and improved survival rates compared to control groups .
Synthetic Routes
The synthesis of N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. The synthesis often includes the formation of the piperazine ring followed by coupling reactions to introduce the biphenyl and carboxamide functionalities .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the biphenyl or piperazine rings can lead to enhanced potency or selectivity for specific biological targets .
Data Table: Summary of Biological Activities
類似化合物との比較
Critical Analysis of Contradictions and Limitations
- Divergent Targets: Despite structural similarities, analogs like NUCC-0200590 (TRIP8b–HCN inhibitor) and ’s D3 antagonists underscore that minor substituent changes can drastically alter target specificity.
- Limited Pharmacological Data: The target compound’s exact mechanism remains unconfirmed in the evidence, necessitating further in vitro/in vivo studies.
Q & A
Q. What are the standard synthetic routes for this compound?
The compound can be synthesized via coupling reactions between the biphenyl-4-carboxylic acid derivative and the amine-containing intermediate (e.g., 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethylamine). Key steps include:
- Activation of the carboxylic acid using coupling agents like HATU or EDCI.
- Purification via automated flash chromatography or recrystallization to isolate the product .
- Characterization using NMR (e.g., aromatic proton signals at δ 7.2–7.8 ppm) and mass spectrometry (e.g., molecular ion peak matching calculated mass) .
Q. Which spectroscopic techniques are essential for structural confirmation?
Q. What biological targets are associated with this compound?
Structural analogs of biphenyl carboxamides with piperazine moieties exhibit affinity for dopamine D3 receptors , acting as antagonists or partial agonists. Target validation typically involves radioligand displacement assays using -spiperone or -nemonapride in transfected cell lines .
Q. What in vitro assays are recommended for initial pharmacological screening?
- Radioligand binding assays : Measure IC values against D3 receptors.
- Functional assays (cAMP inhibition) : Assess inverse agonism/antagonism in HEK293 cells expressing human D3 receptors .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized?
- Reaction optimization : Use microwave-assisted synthesis to reduce reaction time and improve yield.
- Purification : Employ triple recrystallization (e.g., chloroform/methanol) or preparative HPLC for challenging separations.
- Analytical rigor : Monitor intermediates via TLC and quantify by NMR integration to minimize side products .
Q. How do structural modifications to the piperazine moiety affect selectivity?
- Methyl substitution : The 4-methyl group on piperazine enhances metabolic stability and reduces off-target binding to σ receptors.
- Fluorophenyl positioning : Para-fluorine on the phenyl ring improves receptor affinity by modulating electron density and steric interactions. SAR studies using analogs with ortho/meta-fluorine substitutions show reduced potency .
Q. How can crystallographic data resolve structural ambiguities?
Single-crystal X-ray diffraction (e.g., COD Entry 2230670) provides:
- Bond angles/lengths : Confirms the biphenyl carboxamide conformation.
- Intermolecular interactions : Highlights hydrogen bonding between the carboxamide and receptor residues (e.g., Asp110 in D3 receptors) .
Q. What strategies address contradictory binding affinity data across studies?
- Assay standardization : Use consistent receptor preparations (e.g., membrane vs. whole-cell assays).
- Control compounds : Include reference antagonists (e.g., SB-277011A) to validate assay conditions.
- Meta-analysis : Compare data across studies using normalized IC values and statistical models to identify outliers .
Q. How can computational methods guide analog design?
- Molecular docking : Predict binding poses in D3 receptor homology models (e.g., using AutoDock Vina).
- QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with pharmacokinetic parameters like BBB permeability .
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